3-Fluoro-5-methylchrysene is classified under the category of fluorinated polycyclic aromatic hydrocarbons. It is synthesized primarily through the fluorination of 5-methylchrysene, which serves as the precursor compound. The compound is cataloged under the CAS number 64977-45-3 and has a molecular formula of C19H13F, with a molecular weight of approximately 260.3 g/mol .
The synthesis of 3-Fluoro-5-methylchrysene typically involves direct fluorination techniques. One common method employs elemental fluorine or a selective fluorinating agent such as Selectfluor. The reaction conditions are critical; they generally require an inert atmosphere (e.g., nitrogen or argon) and solvents like dichloromethane or acetonitrile. The process is usually conducted at low temperatures to manage the reactivity of the fluorine.
Key Steps in Synthesis:
The molecular structure of 3-Fluoro-5-methylchrysene features a chrysene backbone with a methyl group at position 5 and a fluorine atom at position 3. This specific arrangement affects its chemical properties and biological activities.
Property | Data |
---|---|
CAS Number | 64977-45-3 |
Molecular Formula | C19H13F |
Molecular Weight | 260.3 g/mol |
IUPAC Name | 3-fluoro-5-methylchrysene |
InChI Key | WYWINKYOWCBNEB-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC=CC=C2C3=C1C4=C(C=CC(=C4)F)C=C3 |
3-Fluoro-5-methylchrysene participates in various chemical reactions, including:
The specific outcomes depend on the reaction conditions and reagents employed.
The mechanism of action for 3-Fluoro-5-methylchrysene involves its metabolic activation into reactive intermediates capable of forming DNA adducts. The presence of the fluorine atom at the 3-position significantly influences both the site and rate of this metabolic activation, leading to potential mutagenic effects.
3-Fluoro-5-methylchrysene has several important applications in scientific research:
These applications underscore its significance in toxicology and environmental science research .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3